molecular formula C24H27NO6 B587431 trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine CAS No. 1091605-46-7

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine

Cat. No.: B587431
CAS No.: 1091605-46-7
M. Wt: 425.481
InChI Key: LFKLNTHVFMHRLV-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce more saturated derivatives .

Scientific Research Applications

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with certain biological molecules. The piperidine ring provides a stable scaffold for these interactions, facilitating the study of complex biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual benzyloxycarbonyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in research applications where precise control over chemical reactions is required .

Properties

IUPAC Name

benzyl (2R,3S)-2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKLNTHVFMHRLV-YADHBBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747157
Record name Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091605-46-7
Record name Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.